molecular formula C8H7IN2O B3220047 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol CAS No. 1190322-67-8

3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

Cat. No.: B3220047
CAS No.: 1190322-67-8
M. Wt: 274.06 g/mol
InChI Key: RJVRAOSJDNUBSR-UHFFFAOYSA-N
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Description

3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the third position, a methyl group at the fourth position, and a hydroxyl group at the fifth position of the pyrrolo[2,3-b]pyridine ring system. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol typically involves multi-step synthetic routes. One common method includes the iodination of a precursor pyrrolo[2,3-b]pyridine compound. The reaction conditions often involve the use of iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile. The methylation step can be achieved using methyl iodide in the presence of a base such as potassium carbonate. The hydroxylation at the fifth position can be introduced through various oxidative conditions, often involving reagents like hydrogen peroxide or other oxidizing agents .

Chemical Reactions Analysis

3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom at the third position can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The hydroxyl group at the fifth position can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents like lithium aluminum hydride.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures

Scientific Research Applications

3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of various cellular processes, including cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol can be compared with other similar compounds, such as:

    3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine: Similar in structure but lacks the hydroxyl group at the fifth position.

    3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine: Contains a methoxy group instead of a methyl group at the fourth position.

    3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine: Contains a triisopropylsilanyl group at the first position.

These structural differences can significantly impact the chemical reactivity and biological activity of these compounds, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-4-6(12)3-11-8-7(4)5(9)2-10-8/h2-3,12H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVRAOSJDNUBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=NC=C1O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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